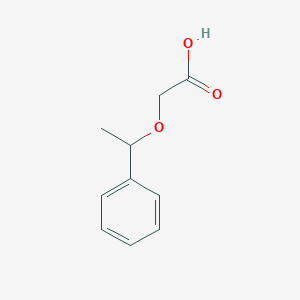![molecular formula C15H16ClF2NO5S B15126466 2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2/3 receptors (mGlu2/3). It has shown significant potential in research related to depression due to its ability to block the formation of cyclic adenosine monophosphate (cAMP) with high affinity . The compound is known for its antidepressant-like effects in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY3020371 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and not fully disclosed in public literature. it typically involves the formation of the core bicyclic structure followed by functional group modifications to achieve the desired antagonist properties .
Industrial Production Methods
Industrial production methods for LY3020371 hydrochloride are not widely published. Generally, such compounds are synthesized in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures .
Chemical Reactions Analysis
Types of Reactions
LY3020371 hydrochloride undergoes various chemical reactions, primarily involving its interaction with the mGlu2/3 receptors. These reactions include:
Competitive Binding: LY3020371 hydrochloride competitively displaces the binding of mGlu2/3 agonist ligands.
Inhibition of cAMP Formation: It blocks the inhibition of forskolin-stimulated cAMP production in cells expressing recombinant human mGlu2 and mGlu3 receptors.
Common Reagents and Conditions
Reagents: Forskolin, mGlu2/3 agonist ligands, and other standard laboratory reagents.
Major Products Formed
The primary product of these reactions is the inhibition of cAMP formation, which is a crucial step in the compound’s mechanism of action .
Scientific Research Applications
LY3020371 hydrochloride has several scientific research applications:
Mechanism of Action
LY3020371 hydrochloride exerts its effects by selectively antagonizing the mGlu2/3 receptors. It competitively displaces the binding of mGlu2/3 agonist ligands, thereby blocking the inhibition of forskolin-stimulated cAMP production. This leads to increased levels of cAMP, which is associated with antidepressant-like effects . The compound also increases the number of spontaneously active dopamine neurons in the ventral tegmental area and enhances tissue oxygen levels in the anterior cingulate cortex .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
LY3020371 hydrochloride is unique due to its high selectivity and potency as an mGlu2/3 receptor antagonist. Unlike ketamine, it does not exhibit the same neurotoxic, motor, cognitive, or abuse-liability-related effects . Additionally, LY3020371 hydrochloride has shown promising results in enhancing wakefulness and reducing immobility in forced-swim tests, indicating its potential as a novel antidepressant .
Properties
Molecular Formula |
C15H16ClF2NO5S |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H |
InChI Key |
XETSGLSGWGGOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


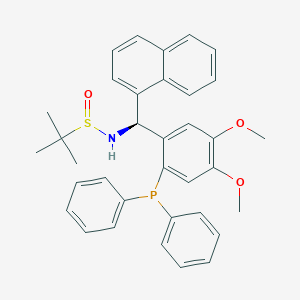
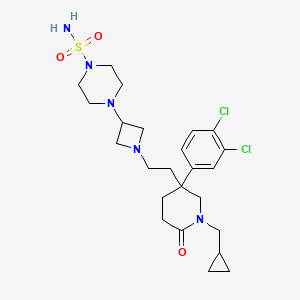
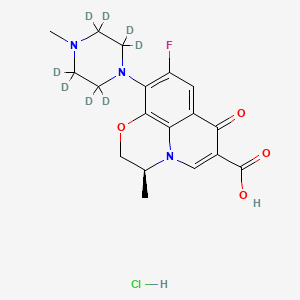
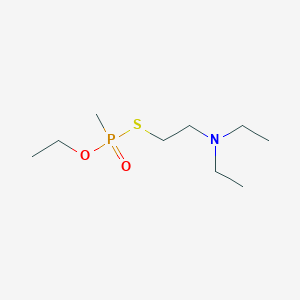

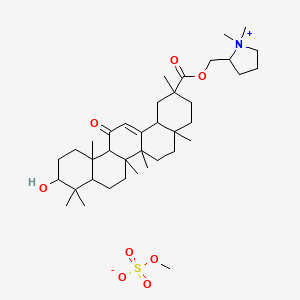
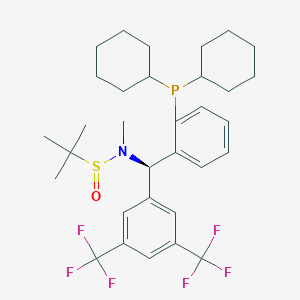

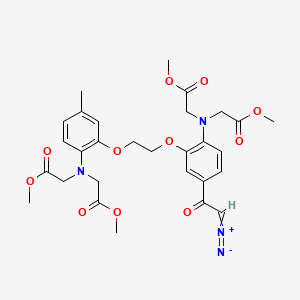
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
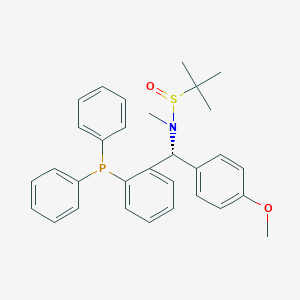
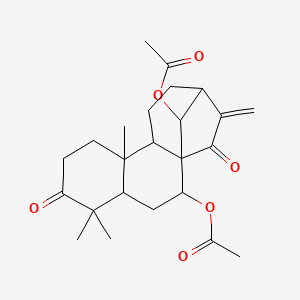
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
